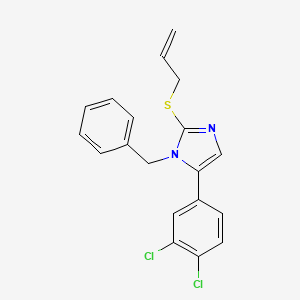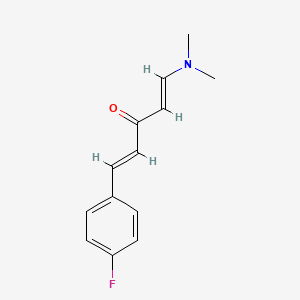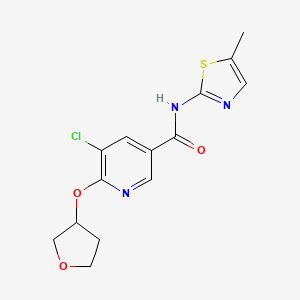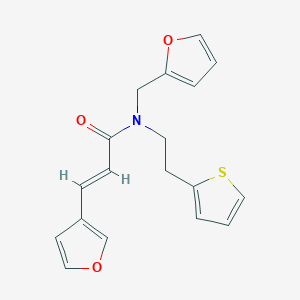
(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find a specific description for this compound.
Synthesis Analysis
No specific synthesis methods for this compound were found in the available literature.Molecular Structure Analysis
There is no available data on the molecular structure of this compound.Chemical Reactions Analysis
No specific chemical reactions involving this compound were found.Physical And Chemical Properties Analysis
There is no available data on the physical and chemical properties of this compound.Scientific Research Applications
Intramolecular Cyclization and Synthesis
(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide and related compounds are subjects of research in chemical synthesis, particularly in intramolecular cyclization reactions. For instance, alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates have been demonstrated to undergo cyclization to form various dihydrothiopyrano[furan] derivatives, indicating the compound's potential in synthesizing novel chemical structures (Pevzner, 2021).
Pharmaceutical Applications
The compound has also shown promise in pharmaceutical applications, notably as a potential inhibitor against SARS coronavirus helicase, highlighting its relevance in antiviral drug development. Specifically, a structurally similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, suppressed enzymatic activities of SARS coronavirus helicase, suggesting potential utility in therapeutic strategies against coronavirus infections (Lee et al., 2017).
Optoelectronic Applications
Additionally, derivatives of this compound have been explored for their nonlinear optical limiting properties, which are useful in optoelectronic devices designed to protect human eyes and optical sensors. The study on thiophene dyes, including (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide analogs, demonstrates their potential in enhancing the performance of photonic or optoelectronic devices (Anandan et al., 2018).
Catalysis and Functionalization
Research has also focused on the catalysis and regioselective functionalization of furans and thiophenes, with (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide being relevant to the development of methods for direct alkenation. Such studies contribute to the broader understanding of how these compounds can be synthesized and modified for various scientific and industrial applications (Zhao et al., 2009).
Safety And Hazards
No specific safety and hazard information for this compound was found.
Future Directions
As there is limited information available on this compound, future research could focus on its synthesis, properties, and potential applications.
Please note that this analysis is based on the currently available information and may not be comprehensive. For a more detailed analysis, you may want to consult a chemist or a database of chemical compounds.
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(6-5-15-8-11-21-14-15)19(13-16-3-1-10-22-16)9-7-17-4-2-12-23-17/h1-6,8,10-12,14H,7,9,13H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTGWACPYZHNRL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)
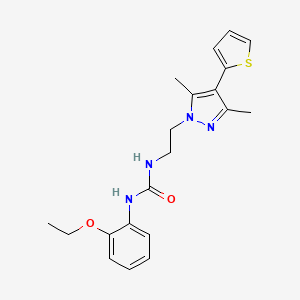
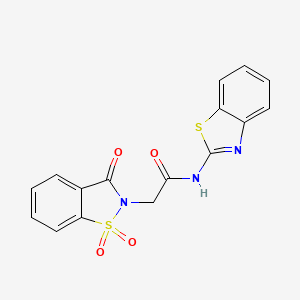
![N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2714270.png)
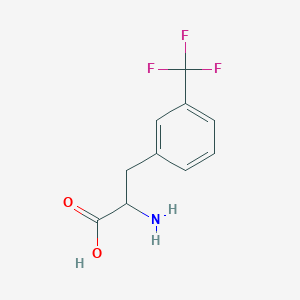
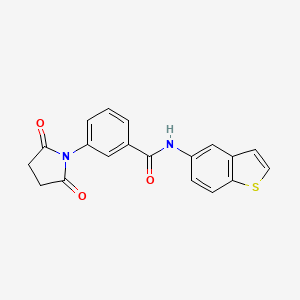
![2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2714277.png)
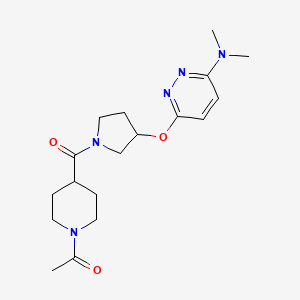
![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)
![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)
![3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2714282.png)
